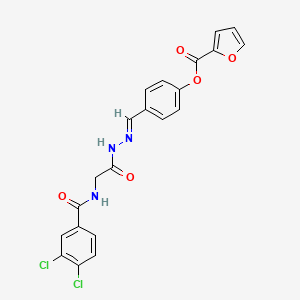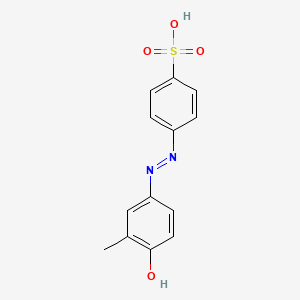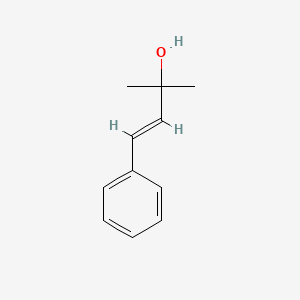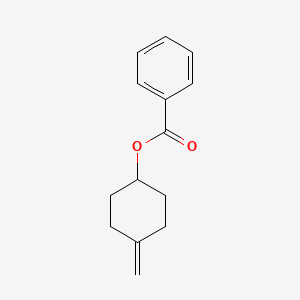![molecular formula C19H22N2O5 B11944463 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid is a complex organic compound with a unique structure that includes both amino and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenoxyaniline, which is then reacted with other reagents to introduce the hydroxypropyl and amino groups. The final step usually involves the formation of the butanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid include other amino acids and derivatives with similar functional groups. Examples include:
- 2-Amino-4-oxo-4-(4-phenoxyanilino)butanoic acid
- 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-methoxyanilino)butanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C19H22N2O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(3-hydroxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C19H22N2O5/c22-12-4-11-20-17(19(24)25)13-18(23)21-14-7-9-16(10-8-14)26-15-5-2-1-3-6-15/h1-3,5-10,17,20,22H,4,11-13H2,(H,21,23)(H,24,25) |
InChI Key |
SHTVEXQEVIWMAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetamide](/img/structure/B11944408.png)


acetonitrile](/img/structure/B11944425.png)

![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)




